

# 2-methylserine as a hydroxy-amino acid substituted by a methyl group

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## Compound of Interest

Compound Name: Methylserine

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## 2-Methylserine: A Comprehensive Technical Guide

### An In-depth Examination of a Unique Hydroxy-Amino Acid for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-**methylserine**, a non-proteinogenic  $\alpha$ -amino acid distinguished by a methyl group substitution at the  $\alpha$ -carbon of serine. This modification imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest for biochemical research. This document outlines its physicochemical properties, synthesis methodologies, biological significance with a focus on the N-methyl-D-aspartate (NMDA) receptor, and relevant experimental protocols.

## Core Data Presentation

The following tables summarize the key quantitative data for 2-**methylserine** and related enzymatic and biological parameters.

### Table 1: Physicochemical Properties of 2-Methylserine

Property	Value	Reference
IUPAC Name	(2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer)	
Synonyms	$\alpha$ -Methyl-L-serine, (S)-2-Methylserine, 2-Methyl-L-serine	[1]
CAS Number	16820-18-1 (L-isomer)	[2][1]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>3</sub>	[1][3]
Molecular Weight	119.12 g/mol	[1][3]
Melting Point	286-288°C	[1]
Optical Rotation [ $\alpha$ ] <sub>D</sub>	+3.3° (c=5, 6N HCl, 25°C)	[1]
pKa	2.20 $\pm$ 0.10 (Predicted)	[1]
LogP	-1.23	[1]
Physical State	White powder	[1]
Solubility	Slightly soluble in water and DMSO (when heated)	[1]

## Table 2: Enzymatic Synthesis of $\alpha$ -Methyl-L-serine using $\alpha$ -Methylserine Aldolase

Parameter	Value	Enzyme Source	Reference
Enzyme	$\alpha$ -Methylserine aldolase	Bosea sp. AJ110407	[4]
Substrates	L-alanine and formaldehyde	[4]	
Vmax	1.40 $\mu\text{mol min}^{-1} \text{mg}^{-1}$	Bosea sp. AJ110407	[4]
Km (for $\alpha$ -methyl-L-serine)	1.5 mM	Bosea sp. AJ110407	[4]
Optimal pH	7.4	Ralstonia sp. AJ110405	[1]
Optimal Temperature	30°C	Ralstonia sp. AJ110405	[1]
Cofactor Requirement	Pyridoxal 5'-phosphate (PLP)	Bosea sp. AJ110407	[4]
Inhibition	Excess formaldehyde (>10 mM)	Ralstonia sp. AJ110405	[1]
Yield	90%	Recombinant E. coli expressing $\alpha$ -methylserine aldolase	[1]

### Table 3: Biological Activity Context - NMDA Receptor Antagonists and SHMT Inhibitors

No specific IC<sub>50</sub> or K<sub>i</sub> values for 2-methylserine have been identified in the reviewed literature. This table provides context with data for other compounds targeting relevant biological pathways.

Compound	Target	Activity	Value	Reference
LY235723	NMDA Receptor	IC <sub>50</sub> (vs 40 $\mu$ M NMDA)	1.9 $\pm$ 0.24 $\mu$ M	[5]
(-)-Dizocilpine (MK-801)	NMDA Receptor	K <sub>i</sub>	30.5 nM	[6]
Ifenprodil	NMDA Receptor (NR2B selective)	IC <sub>50</sub>	0.3 $\mu$ M	[6]
SHIN1	SHMT1/2	IC <sub>50</sub>	5 nM (SHMT1), 13 nM (SHMT2)	[7]
Lometrexol	SHMT1/2	Inhibitor	Not specified	[8]
Pemetrexed	SHMT2	Inhibitor	Not specified	[8]

## Experimental Protocols

### Enzymatic Synthesis of $\alpha$ -Methyl-L-serine

This protocol is based on the use of  $\alpha$ -**methylserine** aldolase to catalyze the condensation of L-alanine and formaldehyde.

Materials:

- Potassium phosphate buffer (100 mM, pH 7.4)
- Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)
- L-alanine
- Formaldehyde solution (10-100 mM)
- Purified  $\alpha$ -**methylserine** aldolase or E. coli cells overexpressing the enzyme
- Incubator set to 30°C
- Reaction vessels

- Quenching solution (e.g., 5 N NaOH)
- Analytical equipment for product quantification (e.g., HPLC)

Procedure:

- Prepare the reaction mixture in a suitable vessel. For a 200  $\mu$ L reaction, combine:
  - 100 mM potassium phosphate buffer (pH 7.4)
  - 0.1 mM PLP
  - Desired concentration of L-alanine
  - Desired concentration of formaldehyde (e.g., incrementally added to not exceed 10 mM at any given time to avoid enzyme inhibition)
- Initiate the reaction by adding the purified  $\alpha$ -**methylserine** aldolase (e.g., 40  $\mu$ g/mL) or the whole-cell catalyst.
- Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.
- To monitor the reaction, an enzyme assay can be performed by taking aliquots at different time points. The assay measures the amount of formaldehyde consumed or  $\alpha$ -methyl-L-serine produced.
- Stop the reaction by adding a quenching solution.
- Analyze the reaction mixture for the presence and quantity of  $\alpha$ -methyl-L-serine using a suitable analytical method, such as HPLC.

## Chemical Synthesis via Sharpless Asymmetric Dihydroxylation (Conceptual Protocol)

This protocol outlines a conceptual approach for the enantioselective synthesis of a diol precursor to 2-**methylserine**, based on the Sharpless asymmetric dihydroxylation of an appropriate alkene substrate like a 2-methyl-2-propenoic acid derivative.

## Materials:

- Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)
- AD-mix- $\alpha$  or AD-mix- $\beta$  (containing  $\text{K}_2\text{OsO}_2(\text{OH})_4$ , the chiral ligand ((DHQ) $_2$ PHAL or (DHQD) $_2$ PHAL),  $\text{K}_3\text{Fe}(\text{CN})_6$ , and  $\text{K}_2\text{CO}_3$ )[8]
- tert-Butanol
- Water
- Methanesulfonamide ( $\text{MeSO}_2\text{NH}_2$ )
- Reaction flask
- Stirring apparatus
- Cooling bath ( $0^\circ\text{C}$ )
- Sodium sulfite
- Ethyl acetate
- Magnesium sulfate
- Rotary evaporator
- Silica gel for chromatography

## Procedure:

- In a reaction flask, dissolve the AD-mix (e.g., AD-mix- $\beta$  for the (R)-diol) in a 1:1 mixture of tert-butanol and water at room temperature.
- Add methanesulfonamide to the mixture and stir until it dissolves.
- Cool the mixture to  $0^\circ\text{C}$  in an ice bath.

- Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature, stirring for approximately one hour.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude diol by silica gel column chromatography.
- The purified diol can then be further converted to **2-methylserine** through subsequent chemical transformations.

## HPLC Analysis of 2-Methylserine

This protocol provides a general framework for the quantification of **2-methylserine** in a biological sample, such as cell culture media.

Materials:

- HPLC system with a suitable detector (UV or fluorescence after derivatization, or mass spectrometry)
- Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[9]
- Mobile phase A (e.g., aqueous buffer like ammonium formate)
- Mobile phase B (e.g., acetonitrile)
- **2-Methylserine** standard solutions of known concentrations
- Sample preparation reagents (e.g., for protein precipitation or derivatization)
- Centrifuge
- Syringe filters (0.22 µm)

#### Procedure:

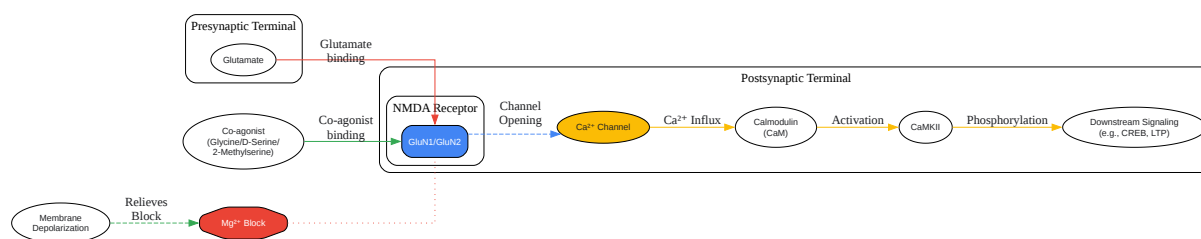
- Sample Preparation:
  - Collect the biological sample (e.g., cell culture supernatant).
  - If necessary, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.
  - Collect the supernatant.
  - For UV or fluorescence detection, derivatize the amino acids in the sample and standards with a suitable agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines).
  - Filter the final sample through a 0.22  $\mu\text{m}$  syringe filter before injection.
- HPLC Analysis:
  - Equilibrate the HPLC column with the initial mobile phase conditions.
  - Inject the prepared sample onto the column.
  - Run a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the compounds of interest.
  - Detect the analytes using the appropriate detector.
- Quantification:
  - Prepare a calibration curve by injecting standard solutions of 2-**methylserine** of known concentrations.
  - Integrate the peak area corresponding to 2-**methylserine** in both the standards and the samples.
  - Determine the concentration of 2-**methylserine** in the sample by comparing its peak area to the calibration curve.



# Visualizations: Signaling Pathways and Experimental Workflows

## NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. **2-Methylserine**, as a derivative of serine, is of interest for its potential interaction with the co-agonist binding site.

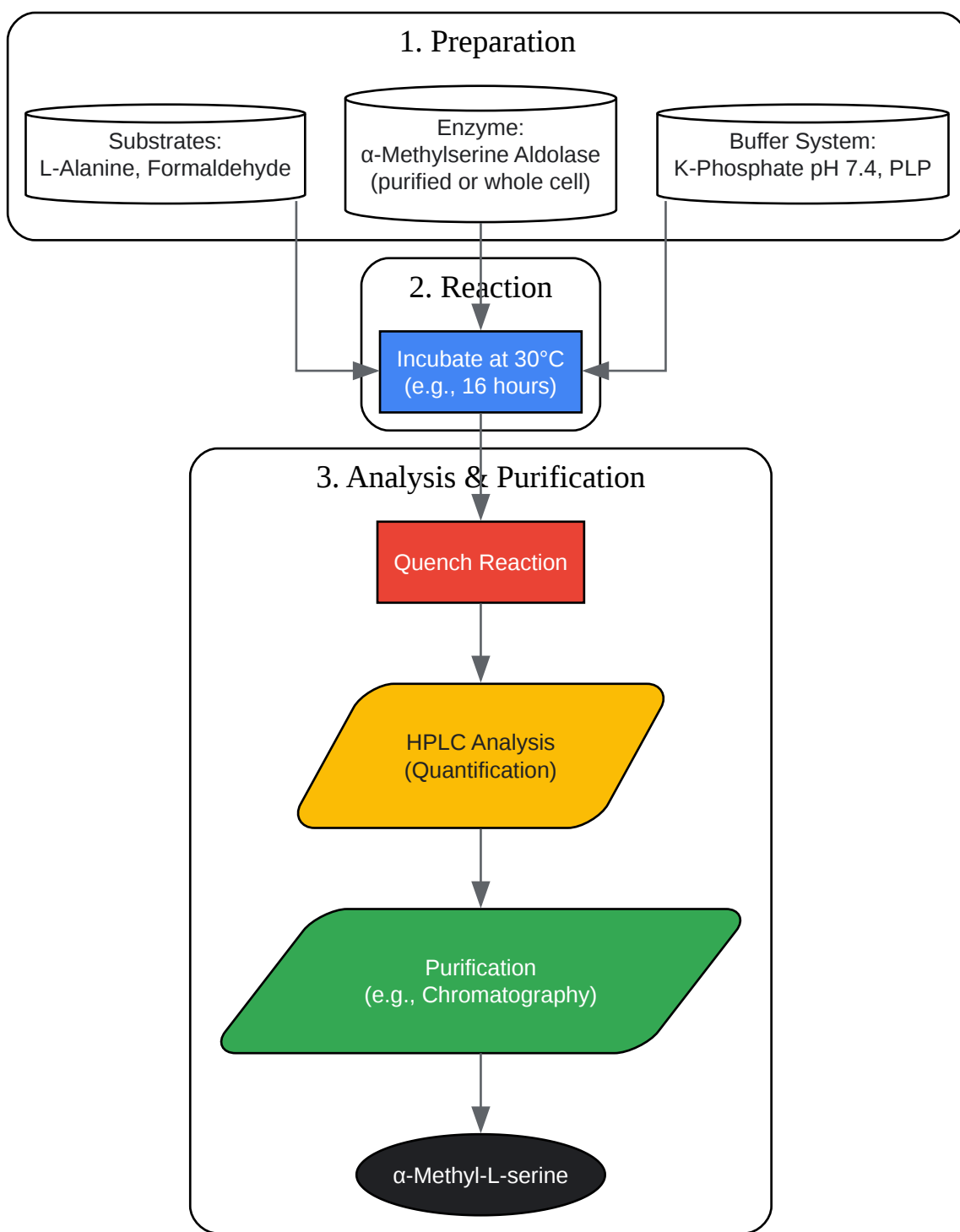


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NMDA Receptor activation and downstream signaling cascade.

## Experimental Workflow: Enzymatic Synthesis of 2-Methylserine

The following diagram illustrates the key steps in the enzymatic production of **2-methylserine**.

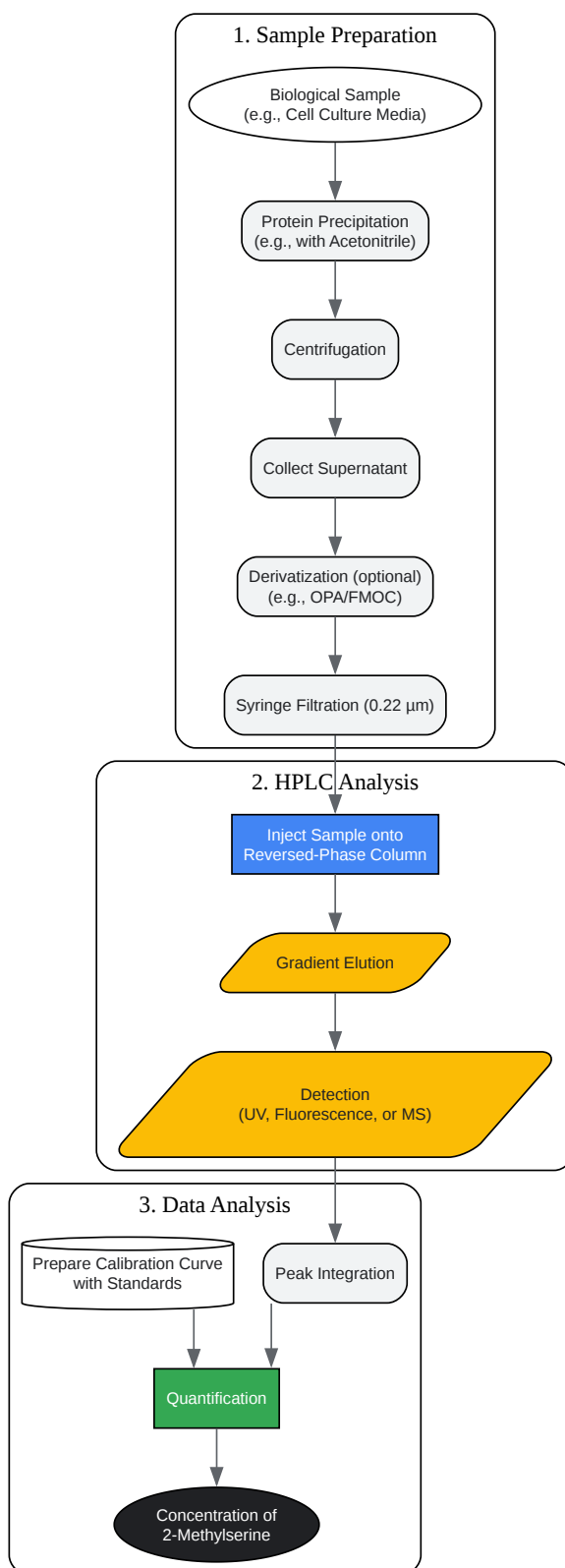


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Workflow for the enzymatic synthesis of  $\alpha$ -methyl-L-serine.

## Experimental Workflow: HPLC Analysis of 2-Methylserine

This diagram outlines a typical workflow for the quantitative analysis of 2-**methylserine** from a biological sample using HPLC.



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General workflow for HPLC-based quantification of **2-methylserine**.

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